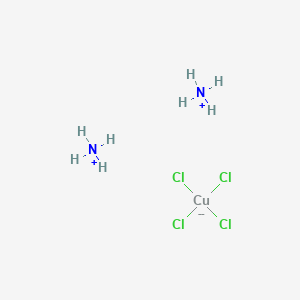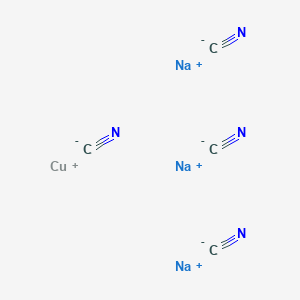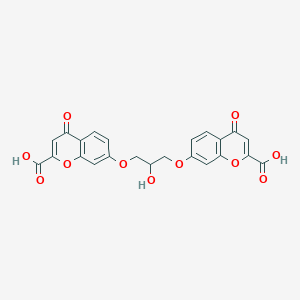
Ammonium cupric chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium cupric chloride is a chemical compound that is widely used in scientific research. It is a combination of ammonium chloride and copper chloride, which is commonly referred to as a double salt. Ammonium cupric chloride is a white crystalline powder that is soluble in water. This compound has several applications in various fields of research, including biochemistry, physiology, and pharmacology.
Mecanismo De Acción
The mechanism of action of ammonium cupric chloride is not fully understood. However, it is known that copper ions play a crucial role in enzyme activity. Copper ions bind to the active site of enzymes, which enhances their activity. Ammonium cupric chloride is also known to have antimicrobial properties. It is believed that copper ions disrupt the cell membrane of microorganisms, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Ammonium cupric chloride has several biochemical and physiological effects. It is known to enhance the activity of enzymes that require copper ions as a cofactor. It is also known to have antimicrobial properties, which makes it useful in the treatment of infections. However, excessive exposure to copper ions can be toxic. It can lead to liver damage, kidney damage, and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ammonium cupric chloride has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also easy to handle and store. However, it has some limitations. It can be toxic at high concentrations, which makes it difficult to use in some experiments. It is also not suitable for experiments that require strict control of copper ion concentration.
Direcciones Futuras
There are several future directions for research on ammonium cupric chloride. One area of research is the development of new synthetic methods that produce high-purity compounds. Another area of research is the study of the mechanisms of action of ammonium cupric chloride. This could lead to the development of new drugs that target enzymes that require copper ions as a cofactor. Finally, research could be conducted on the use of ammonium cupric chloride in the treatment of infections. This could lead to the development of new antimicrobial agents that are more effective than current treatments.
Métodos De Síntesis
Ammonium cupric chloride can be synthesized by mixing ammonium chloride and copper chloride in the presence of water. The reaction between these two compounds produces ammonium cupric chloride, which can be isolated by filtration and drying. The purity of the compound can be increased by recrystallization.
Aplicaciones Científicas De Investigación
Ammonium cupric chloride has several applications in scientific research. It is commonly used as a reagent in various chemical reactions. It is also used as a catalyst in organic reactions. In biochemistry, ammonium cupric chloride is used to study the effects of copper on enzyme activity. It is also used to determine the copper content in biological samples.
Propiedades
Número CAS |
15610-76-1 |
|---|---|
Nombre del producto |
Ammonium cupric chloride |
Fórmula molecular |
Cl4CuH8N2 |
Peso molecular |
241.4 g/mol |
Nombre IUPAC |
diazanium;tetrachlorocopper(2-) |
InChI |
InChI=1S/4ClH.Cu.2H3N/h4*1H;;2*1H3/q;;;;+2;;/p-2 |
Clave InChI |
ZGSRGICQFXEMGO-UHFFFAOYSA-L |
SMILES |
[NH4+].[NH4+].Cl[Cu-2](Cl)(Cl)Cl |
SMILES canónico |
[NH4+].[NH4+].[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Otros números CAS |
15610-76-1 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)

![Benzenesulfonic acid, 3-[(4-amino-3-methoxyphenyl)azo]-](/img/structure/B94569.png)






